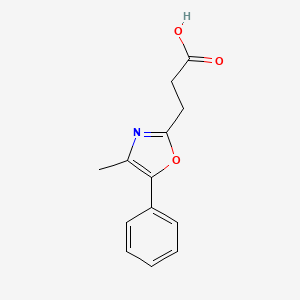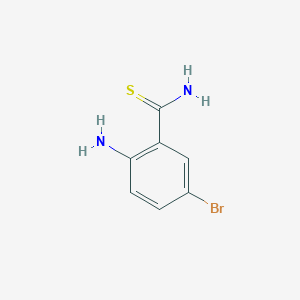![molecular formula C17H15NO2 B2805333 (3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one CAS No. 186611-11-0](/img/structure/B2805333.png)
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one, also known as EMID, is a chemical compound that belongs to the indole family. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitor
SU5204 is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are often used in the treatment of cancers and inflammatory diseases.
VEGFR-2 Inhibitor
SU5204 has been identified as an inhibitor of FLK-1 (VEGFR-2) . VEGFR-2 is a cell membrane receptor kinase that is essential for the process of angiogenesis, the formation of blood vessels from pre-existing vessels. Inhibitors of VEGFR-2 are used in the treatment of various cancers to prevent the growth of tumors by inhibiting angiogenesis.
HER2 Inhibitor
SU5204 is also an inhibitor of HER2 . HER2 is a protein that is overexpressed in some types of cancer, including breast and ovarian cancer. Inhibitors of HER2 are used in the treatment of these cancers.
Cancer Research
Given its inhibitory effects on key proteins involved in cancer progression, SU5204 is widely used in cancer research . It helps in understanding the mechanisms of cancer progression and in the development of new therapeutic strategies.
Drug Screening Applications
SU5204 has been used in the development of patient-derived organoids for cancer drug screening applications . These organoids can be used to test the efficacy of different drugs on a patient’s specific cancer cells.
Biochemical and Cellular Assays
Due to its inhibitory effects on specific proteins, SU5204 is used in various biochemical and cellular assays . These assays help in understanding the function of these proteins and their role in different biological processes.
Mecanismo De Acción
Target of Action
SU5204, also known as “3-(2-ethoxybenzylidene)indolin-2-one” or “(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one”, is a tyrosine kinase inhibitor . Its primary targets are FLK-1 (VEGFR-2) and HER2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HER2 is a member of the human epidermal growth factor receptor (EGFR) family, which is often overexpressed in certain types of cancers.
Mode of Action
SU5204 interacts with its targets by inhibiting their kinase activity. It has IC50 values of 4 μM for FLK-1 (VEGFR-2) and 51.5 μM for HER2 . By inhibiting these kinases, SU5204 disrupts the signaling pathways they are involved in, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of VEGFR-2 by SU5204 affects the VEGF signaling pathway, which is primarily involved in angiogenesis, the formation of new blood vessels. This can have downstream effects on processes such as tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply .
The inhibition of HER2 disrupts the EGFR signaling pathway. This can affect various downstream cellular processes, including cell proliferation, differentiation, and survival. In cancers where HER2 is overexpressed, such as certain types of breast cancer, this can lead to uncontrolled cell growth .
Result of Action
By inhibiting key kinases in the VEGF and EGFR signaling pathways, SU5204 can disrupt processes such as cell proliferation and survival. This can lead to the death of cells that rely on these pathways for survival, such as cancer cells .
Propiedades
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

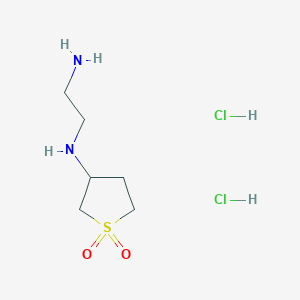
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)
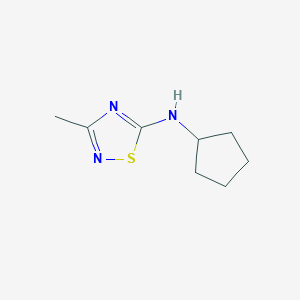
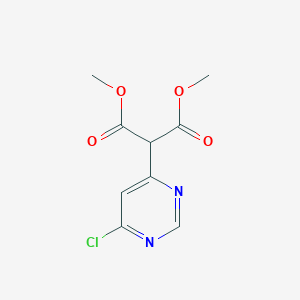
![Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2805257.png)




![ethyl 3-carbamoyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2805266.png)
![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)
![N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805269.png)
